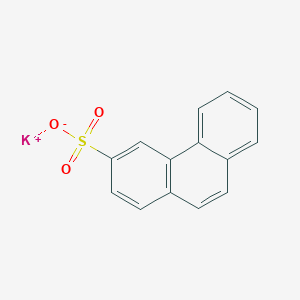![molecular formula C19H16ClN3O2S B6523561 N-(5-chloro-2-methoxyphenyl)-2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetamide CAS No. 933228-16-1](/img/structure/B6523561.png)
N-(5-chloro-2-methoxyphenyl)-2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetamide, commonly known as CMP-Pyr, is a synthetic compound that has recently been gaining attention in the scientific community due to its potential applications in various fields of research. CMP-Pyr is a unique molecule composed of an aromatic ring and a sulfanylacetamide group. The combination of these two components makes CMP-Pyr a highly versatile compound, with a wide range of possible applications.
Wirkmechanismus
The exact mechanism of action of CMP-Pyr is not yet fully understood. However, it is believed that CMP-Pyr has the potential to interact with various proteins and enzymes in the body, leading to changes in their activity. It is also believed that CMP-Pyr may be able to interact with DNA, leading to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMP-Pyr are not yet fully understood. However, it is believed that CMP-Pyr has the potential to interact with various proteins and enzymes in the body, leading to changes in their activity. It is also believed that CMP-Pyr may be able to interact with DNA, leading to changes in gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
CMP-Pyr has several advantages and limitations for use in laboratory experiments. One of the main advantages of CMP-Pyr is its ability to react with a variety of compounds, allowing for a wide range of possible applications. Additionally, CMP-Pyr is relatively stable, making it suitable for use in a variety of laboratory experiments. However, CMP-Pyr is also relatively expensive, which can be a limitation for some laboratory experiments.
Zukünftige Richtungen
The potential applications of CMP-Pyr are vast and varied. In the future, CMP-Pyr may be used to develop new treatments for various diseases, to study biochemical pathways, or to synthesize novel compounds. Additionally, CMP-Pyr may be used to study the effects of various compounds on gene expression, or to develop new drugs. Finally, CMP-Pyr may be used to develop new diagnostic tests or to study the effects of various compounds on the body.
Synthesemethoden
CMP-Pyr can be synthesized using a variety of methods, including the Wittig reaction, the Ullmann reaction, and the Stille reaction. The Wittig reaction is the most commonly used method for synthesizing CMP-Pyr, as it yields a high yield of product in a short amount of time. The Ullmann reaction is also used in the synthesis of CMP-Pyr, but yields lower yields of product than the Wittig reaction. The Stille reaction is used in the synthesis of CMP-Pyr, but is not as commonly used as the other two methods.
Wissenschaftliche Forschungsanwendungen
CMP-Pyr has been used in a variety of scientific research applications, including drug discovery, medicinal chemistry, and biochemistry. In drug discovery, CMP-Pyr has been used to synthesize novel compounds that have the potential to be used in the development of new treatments for various diseases. In medicinal chemistry, CMP-Pyr has been used to synthesize compounds that have the potential to be used in the development of new drugs. In biochemistry, CMP-Pyr has been used to synthesize compounds that have the potential to be used in the study of various biochemical pathways.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c1-25-17-8-7-14(20)9-16(17)23-18(24)11-26-19-10-15(21-12-22-19)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKRMNHLVOCKPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Chloro-2-methoxyphenyl)-2-[(6-phenylpyrimidin-4-YL)sulfanyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6523491.png)
![5-[(4-ethoxyphenyl)amino]-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6523495.png)
![5-(azepan-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6523496.png)
![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B6523508.png)
![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B6523515.png)
![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B6523520.png)
![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B6523524.png)
![5-(benzylamino)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B6523528.png)
![5-[(4-ethoxyphenyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B6523536.png)


![sodium 3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}propanoate](/img/structure/B6523573.png)
![sodium 9-[(phenylformamido)imino]bicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B6523581.png)
![sodium 3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonate](/img/structure/B6523586.png)